4-Hydroxy-5-phenylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-phenylnicotinaldehyde is a heterocyclic aromatic compound that belongs to the class of pyridines It is characterized by the presence of a hydroxyl group at the 4-position and a phenyl group at the 5-position of the nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-phenylnicotinaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 4-hydroxybenzaldehyde with 3-phenylprop-2-yn-1-ol in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-phenylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products:
Oxidation: 4-Hydroxy-5-phenylnicotinic acid
Reduction: 4-Hydroxy-5-phenylnicotinalcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Hydroxy-5-phenylnicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-phenylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
4-Hydroxy-5-phenylnicotinaldehyde can be compared with other similar compounds, such as:
4-Hydroxybenzaldehyde: Lacks the phenyl group at the 5-position, making it less complex and potentially less versatile in certain applications.
5-Phenylnicotinaldehyde: Lacks the hydroxyl group at the 4-position, which may affect its reactivity and biological activity.
4-Hydroxy-3-methoxybenzaldehyde: Contains a methoxy group instead of a phenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
4-Hydroxy-5-phenylnicotinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, potentially exerting antioxidant effects.
- Antimicrobial Activity : Preliminary studies suggest that it has antimicrobial properties, making it a candidate for further research in infectious diseases.
- Anticancer Potential : Research indicates that it may act against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Antioxidant Activity
A study evaluated the antioxidant properties of various derivatives related to this compound. The compound demonstrated significant scavenging activity against free radicals, with an EC50 value indicating its potency compared to known antioxidants .
Compound | EC50 (μM) | Remarks |
---|---|---|
This compound | 9.0 ± 0.3 | Strong antioxidant activity |
Reference Antioxidant | 13.2 ± 0.5 | Less potent than the compound |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to inhibit the growth of breast cancer cells (MDA-MB-231) significantly .
Cell Line | IC50 (μM) | Type of Activity |
---|---|---|
MDA-MB-231 | 15 | Antiproliferative |
B16F10 | 20 | Anti-melanogenic |
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound shows unique biological properties due to its specific functional groups:
Compound | Similarity | Unique Features |
---|---|---|
4-Hydroxybenzaldehyde | 0.87 | Lacks phenyl group; less complex |
5-Phenylnicotinaldehyde | 0.85 | Lacks hydroxyl group; altered reactivity |
4-Hydroxy-3-methoxybenzaldehyde | 0.88 | Contains methoxy group; different chemical properties |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study demonstrated that treatment with this compound resulted in reduced tumor size in animal models of breast cancer.
- Antimicrobial Efficacy : Clinical trials are ongoing to evaluate its effectiveness against resistant strains of bacteria.
Properties
IUPAC Name |
4-oxo-5-phenyl-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-10-6-13-7-11(12(10)15)9-4-2-1-3-5-9/h1-8H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICMHAQCQKIPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C(C2=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.